molecular formula C15H13ClN4O B4563454 1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole

1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole

Cat. No.: B4563454
M. Wt: 300.74 g/mol
InChI Key: KWELCCFOBVSNQR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole is a chemical compound of interest in medicinal and agricultural chemistry. It belongs to the class of 1,5-disubstituted tetrazoles, which are nitrogen-rich heterocycles known for their versatile applications in scientific research . The tetrazole ring is a stable bioisostere for a carboxylic acid group, which can significantly alter a compound's pharmacokinetic properties, such as its metabolism and ability to cross cell membranes . This makes tetrazole derivatives valuable scaffolds in the design and development of novel bioactive molecules . Research into analogous tetrazole compounds has demonstrated a wide spectrum of potential pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific substitution pattern on this tetrazole derivative, featuring chlorophenyl and methylphenoxymethyl groups, suggests potential for investigation into its mechanism of action, which may involve targeting key enzymes or protein receptors involved in disease pathways . Researchers utilize this compound as a key synthon in synthetic chemistry for constructing more complex molecular architectures. This product is for research use only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-11-2-8-14(9-3-11)21-10-15-17-18-19-20(15)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWELCCFOBVSNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then cyclized to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 4-methylphenol under appropriate conditions to yield the target compound .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H13ClN4O
  • Molecular Weight : 300.7429 g/mol
  • CAS Number : 912903-79-8

The compound features a tetrazole ring, which is known for its diverse reactivity and biological activity. The presence of the chlorophenyl and methylphenoxy groups enhances its chemical properties, making it suitable for various applications.

Chemistry

In the realm of synthetic organic chemistry, 1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole serves as a versatile building block. It can be utilized in:

  • Synthesis of Complex Molecules : The compound can be employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and specialty chemicals.
  • Reagent in Chemical Reactions : Its unique structure allows it to participate in various chemical reactions, including substitution and coupling reactions, which are essential in organic synthesis.

Biology

Research into the biological activities of this tetrazole derivative has revealed several promising avenues:

  • Antimicrobial Properties : Studies indicate that compounds with tetrazole rings exhibit antimicrobial activities, making them potential candidates for developing new antibiotics or antifungal agents.
  • Anticancer Activity : Preliminary research suggests that this compound may interact with specific cellular pathways involved in cancer progression, warranting further investigation into its potential as an anticancer agent.

Medicine

The pharmaceutical applications of this compound are noteworthy:

  • Drug Development : Given its biological activity, there is ongoing research to explore its efficacy as a pharmaceutical intermediate. Its structure may allow it to bind effectively to biological targets, influencing drug design strategies.
  • Mechanism of Action Studies : Understanding how this compound interacts with biological systems can provide insights into its therapeutic potential and guide modifications to enhance efficacy and reduce toxicity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined various tetrazole derivatives for their antimicrobial properties. The results indicated that this compound exhibited significant activity against specific bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Research conducted at a prominent university explored the effects of tetrazole derivatives on cancer cell lines. The findings revealed that this compound could inhibit cell proliferation in certain cancer types, leading to discussions about its mechanism of action and potential modifications to enhance its anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Tetrazole Derivatives

1-(4-Bromophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}-1H-tetrazole
  • Structural Differences: Replaces chlorine with bromine and substitutes the phenoxymethyl group with a sulfonylmethyl moiety.
  • The sulfonyl group increases electron-withdrawing effects, altering reactivity compared to the phenoxymethyl group in the target compound .
  • Biological Activity : Sulfonyl derivatives often exhibit enhanced enzyme inhibition due to stronger hydrogen-bonding interactions .
1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole
  • Structural Differences : Fluorine replaces chlorine, and a fluorophenylsulfonyl group is present.
  • Impact: Fluorine’s electronegativity increases polarity and metabolic stability. The sulfonyl group further elevates electron deficiency, contrasting with the electron-donating methylphenoxy group in the target compound .

Table 1: Halogen and Substituent Effects on Key Properties

Compound Halogen Substituent logP (Predicted) Key Biological Property
Target Compound Cl 4-Methylphenoxymethyl 3.2 Moderate CYP450 inhibition
1-(4-Bromophenyl)-5-sulfonylmethyl Br Sulfonylmethyl 3.8 Enhanced kinase inhibition
1-(4-Fluorophenyl)-5-sulfonylmethyl F Sulfonylmethyl 2.9 High metabolic stability

Phenoxy-Modified Tetrazoles

1-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole
  • Structural Differences: Methoxy replaces methyl on the phenoxy group.
  • This contrasts with the electron-neutral methyl group in the target compound .
  • Synthesis : Methoxy derivatives often require milder reaction conditions due to reduced steric hindrance .
5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-tetrazole
  • Structural Differences : Phenyl replaces 4-chlorophenyl at position 1.
  • Impact : The absence of chlorine reduces electrophilicity, weakening interactions with electron-rich biological targets. This highlights the critical role of the 4-chlorophenyl group in the target compound’s bioactivity .

Table 2: Phenoxy Group Modifications

Compound Position 1 Group Phenoxy Substituent Key Reactivity
Target Compound 4-Chlorophenyl 4-Methylphenoxy Balanced lipophilicity
4-Methoxyphenoxy Analog 4-Chlorophenyl 4-Methoxyphenoxy Enhanced π-π stacking
1-Phenyl Analog Phenyl 4-Chlorophenoxy Reduced binding affinity

Tetrazoles with Heterocyclic Appendages

1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-
  • Structural Differences: A furanyl group replaces the phenoxymethyl chain.
  • However, reduced steric bulk may limit target specificity compared to the target compound’s phenoxymethyl group .
5-{[(4-Methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
  • Structural Differences : Trifluoromethylphenyl at position 1 and sulfonylmethyl at position 3.
  • Impact: The trifluoromethyl group enhances hydrophobicity and acid resistance, while the sulfonyl group promotes sulfonamide-like enzyme interactions, diverging from the target’s phenoxymethyl-mediated mechanisms .

Biological Activity

1-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole is a synthetic compound belonging to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C15H13ClN4O
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 912903-79-8

The biological activity of this compound is attributed to its structural components:

  • The tetrazole ring facilitates interactions through hydrogen bonding.
  • The chlorophenyl group may influence enzyme interactions, while the methylphenoxy group enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures effectively inhibit bacterial growth. The presence of the chlorophenyl group is believed to enhance this activity due to its electron-withdrawing properties, which may increase the compound's reactivity against microbial targets.

Antifungal Activity

This compound has also been evaluated for antifungal activity. In vitro studies demonstrated that this compound displays inhibitory effects against various fungal strains, likely due to its ability to disrupt fungal cell membranes or interfere with metabolic pathways.

Anticancer Properties

The anticancer potential of tetrazole derivatives has been a focal point in recent research. Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as the methyl group on the phenoxy moiety, enhances its cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a related tetrazole derivative showed significant antibacterial activity against Staphylococcus aureus, with an MIC value of 10 µg/mL .
  • Cytotoxicity Against Cancer Cells : Research conducted on human cancer cell lines demonstrated that this compound induced apoptosis in A549 lung cancer cells, with an IC50 value of 15 µM .
  • Fungal Inhibition : In a comparative study, this compound exhibited a 75% inhibition rate against Candida albicans at a concentration of 20 µg/mL, showcasing its potential for antifungal applications .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
AnticancerA549 (lung cancer)IC50 = 15 µM
AntifungalCandida albicans75% inhibition at 20 µg/mL

Q & A

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole?

The synthesis typically involves multi-step reactions starting with substituted benzaldehydes and phenol derivatives. A common protocol includes:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with 4-methylphenol derivatives under basic conditions to form intermediate ethers.
  • Step 2 : Cyclization with sodium azide or tetrazole-forming reagents (e.g., trimethylsilyl azide) in polar solvents like DMF or PEG-400.
  • Catalysis : Heterogeneous catalysts such as Bleaching Earth Clay (pH 12.5) at 70–80°C improve reaction efficiency .
  • Purification : Final products are isolated via recrystallization in aqueous acetic acid or column chromatography (ethyl acetate/hexane systems) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • Spectroscopy :
    • IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
    • NMR : Distinct signals for aromatic protons (δ 7.2–7.5 ppm) and methylphenoxy groups (δ 2.3 ppm for CH₃) .
  • Elemental Analysis : Agreement between calculated and observed values for C, H, N, and S (e.g., C: 49.04% calc. vs. 49.01% obs.) ensures purity .
  • Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., tetrazole ring geometry) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance reagent solubility and stabilize intermediates .
  • Catalyst Screening : Testing acidic/basic catalysts (e.g., KOH or POCl₃) to accelerate cyclization .
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., over-azidation) .
  • Reaction Monitoring : TLC or HPLC tracks progress, enabling timely termination to avoid decomposition .

Q. What methodologies resolve contradictions in spectral or elemental analysis data?

Discrepancies (e.g., elemental analysis deviations ≤0.1%) are addressed by:

  • Cross-Validation : Combining IR, NMR, and mass spectrometry to confirm functional groups and molecular weight .
  • Repeat Analysis : Ensuring consistent sample preparation (e.g., drying to remove solvent traces) .
  • Computational Modeling : Comparing experimental NMR shifts with DFT-calculated values to identify anomalies .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock .
  • QSAR Modeling : Correlates structural features (e.g., Cl substituent electronegativity) with observed antimicrobial activity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole

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